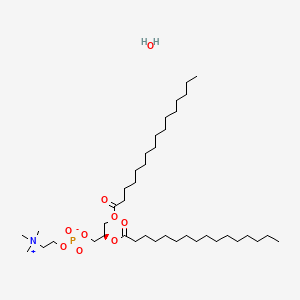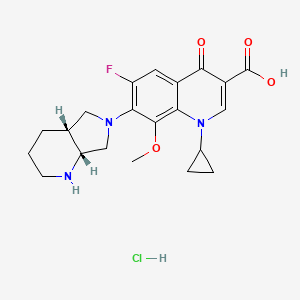![molecular formula C22H19N3O6 B589493 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 CAS No. 1330180-09-0](/img/no-structure.png)
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4, also known as PIMD4, is a compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. PIMD4 is a deuterated form of the original compound, which is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mechanism Of Action
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. PARP is activated in response to DNA damage, and it catalyzes the formation of poly(ADP-ribose) chains on target proteins. These chains recruit DNA repair proteins to the site of damage, facilitating DNA repair. Inhibition of PARP by 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 leads to the accumulation of DNA damage, which can result in the death of cancer cells or the activation of other cellular pathways.
Biochemical And Physiological Effects
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has been shown to have various biochemical and physiological effects in preclinical studies. Inhibition of PARP by 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 leads to the accumulation of DNA damage, which can result in the death of cancer cells. 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has also been shown to have neuroprotective effects in preclinical studies, making it a potential treatment for neurodegenerative diseases. 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has several advantages for lab experiments. It is a potent inhibitor of PARP, making it a useful tool for studying the role of PARP in various biological processes. 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has been shown to have minimal toxicity in preclinical studies, making it a safe compound to use in lab experiments. However, 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is a complex compound that requires specialized equipment and expertise to synthesize, making it challenging to obtain in large quantities.
Future Directions
There are several future directions for research on 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4. One area of research is in the development of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 as a potential treatment for cancer. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 in human clinical trials. Another area of research is in the development of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 as a potential treatment for neurodegenerative diseases. Preclinical studies have shown neuroprotective effects, and further research is needed to determine the potential of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 as a treatment for these diseases. Finally, further research is needed to understand the mechanism of action of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 involves the reaction of 4-[4-[(5S)-5-phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone with deuterium oxide. This reaction results in the replacement of the hydrogen atoms with deuterium atoms, leading to the formation of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4. The synthesis of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of cancer treatment. 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has been shown to be a potent inhibitor of PARP, an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can result in the death of cancer cells. 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, ovarian, and pancreatic cancer.
Another area of research for 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is in the field of neurodegenerative diseases. PARP has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Inhibition of PARP by 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has been shown to have neuroprotective effects in preclinical studies, making it a potential treatment for these diseases.
properties
CAS RN |
1330180-09-0 |
|---|---|
Product Name |
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 |
Molecular Formula |
C22H19N3O6 |
Molecular Weight |
425.433 |
IUPAC Name |
2-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D |
InChI Key |
KUQNYAUTIWQAKY-UHGWFWFDSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O |
synonyms |
2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



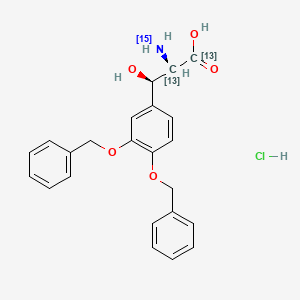
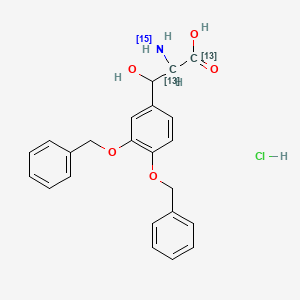
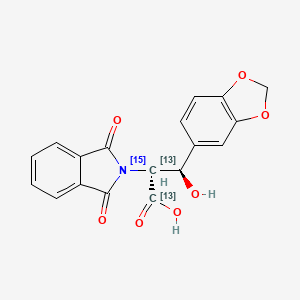
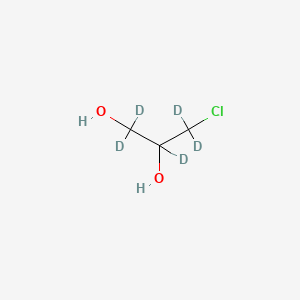
![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)
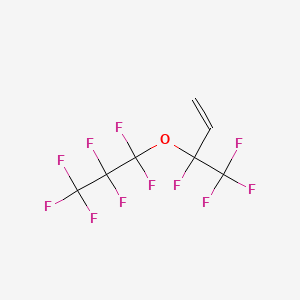
![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)

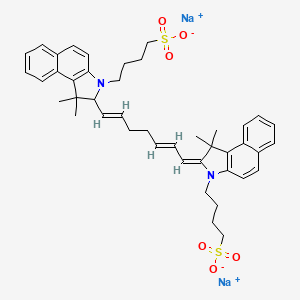
![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)
